1-(3,4-DICHLOROPHENYL)-7-FLUORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE
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Overview
Description
1-(3,4-DICHLOROPHENYL)-7-FLUORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chromeno[2,3-c]pyrrole core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DICHLOROPHENYL)-7-FLUORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactionsThe final step involves the addition of the morpholin-4-ylpropyl group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DICHLOROPHENYL)-7-FLUORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or defluorinated products .
Scientific Research Applications
1-(3,4-DICHLOROPHENYL)-7-FLUORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including antiviral activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-DICHLOROPHENYL)-7-FLUORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-(3,4-dichlorophenyl)-4-morpholin-4-yl-1H-pyrrole-2,5-dione
- (1-Methyl-3-morpholin-4-ylpropyl)amine
Uniqueness
1-(3,4-DICHLOROPHENYL)-7-FLUORO-2-[3-(MORPHOLIN-4-YL)PROPYL]-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and its chromeno[2,3-c]pyrrole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H21Cl2FN2O4 |
---|---|
Molecular Weight |
491.3 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H21Cl2FN2O4/c25-17-4-2-14(12-18(17)26)21-20-22(30)16-13-15(27)3-5-19(16)33-23(20)24(31)29(21)7-1-6-28-8-10-32-11-9-28/h2-5,12-13,21H,1,6-11H2 |
InChI Key |
IYRJJZNMSCBFAI-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)Cl)Cl |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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